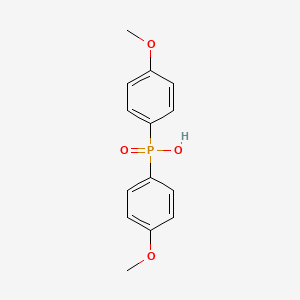

Bis(4-methoxyphenyl)phosphinic acid

説明

Contextualizing Organophosphorus Compounds in Contemporary Chemistry

Organophosphorus compounds, characterized by the presence of a phosphorus-carbon bond, form a cornerstone of modern chemistry. prepchem.com Their diverse applications span from pharmaceuticals and agrochemicals to industrial reagents and materials science. nsf.gov The field of organophosphorus chemistry is vast, with compounds classified based on the oxidation state of the phosphorus atom, which can range from -III to +V. nih.gov Bis(4-methoxyphenyl)phosphinic acid belongs to the pentavalent phosphorus group, specifically the phosphinic acid family, which is characterized by two organic substituents and a hydroxyl group attached to a phosphoryl core (R₂P(O)OH). prepchem.com The continuous exploration of organophosphorus compounds is driven by the quest for new functionalities and improved performance in a multitude of applications.

Scope and Research Trajectories of this compound

Current research on this compound is primarily concentrated in the field of materials science, particularly in the development of dye-sensitized solar cells (DSSCs). sigmaaldrich.comscbt.com Its ability to modify the surface of metal oxides, such as titanium dioxide (TiO₂), has been shown to enhance the efficiency of these devices. sigmaaldrich.comscbt.com The phosphinic acid group acts as an effective anchor to the metal oxide surface, while the organic substituents can influence the interface properties. nih.gov Future research is likely to expand into its use as a ligand in catalysis, leveraging the electronic and steric properties of the diarylmethoxy-substituted system. The synthesis of new derivatives and their application in areas such as flame retardants and functional polymers also represent promising avenues for exploration.

Detailed Research Findings

While specific research dedicated to the synthesis of this compound is not extensively detailed in readily available literature, likely due to its commercial availability, its chemical properties and applications are better documented.

The structural characteristics of closely related diarylphosphinic acids have been elucidated through single-crystal X-ray diffraction studies. For instance, the analysis of bis(3,5-dimethoxyphenyl)phosphinic acid reveals how intermolecular hydrogen bonding and π-π stacking interactions dictate the three-dimensional crystal lattice. nih.gov These non-covalent interactions are crucial in determining the material's bulk properties.

The synthesis of related compounds, such as bis-(4-methoxyphenyl)phosphine, often involves the reduction of the corresponding phosphine (B1218219) oxide. prepchem.com This highlights the chemical accessibility of different oxidation states of the phosphorus center, allowing for the tailored synthesis of various derivatives for specific applications.

Below are tables summarizing the key properties and identification details of this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₅O₄P | |

| Molecular Weight | 278.24 g/mol | |

| Melting Point | 185-187 °C | sigmaaldrich.com |

| Appearance | White crystalline solid | |

| IUPAC Name | This compound |

Table 2: Compound Identification

| Identifier | Value | Reference |

| CAS Number | 20434-05-3 | |

| PubChem CID | 624223 | |

| InChI | InChI=1S/C14H15O4P/c1-17-11-3-7-13(8-4-11)19(15,16)14-9-5-12(18-2)6-10-14/h3-10H,1-2H3,(H,15,16) | |

| SMILES | COC1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)OC)O |

Structure

3D Structure

特性

IUPAC Name |

bis(4-methoxyphenyl)phosphinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15O4P/c1-17-11-3-7-13(8-4-11)19(15,16)14-9-5-12(18-2)6-10-14/h3-10H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFPBWJGVRNQWEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20347646 | |

| Record name | Bis(4-methoxyphenyl)phosphinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20347646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20434-05-3 | |

| Record name | Bis(4-methoxyphenyl)phosphinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20347646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Pathways for Bis 4 Methoxyphenyl Phosphinic Acid and Its Precursors

Established Synthetic Routes to Bis(4-methoxyphenyl)phosphinic Acid

The direct synthesis of this compound can be achieved through a couple of primary methodologies, each starting from a different phosphorus-containing precursor.

Oxidation of Bis(4-methoxyphenyl)phosphine (B1312688) Oxide

A prominent route to this compound involves the oxidation of bis(4-methoxyphenyl)phosphine oxide. This transformation introduces an additional oxygen atom to the phosphorus center. While specific oxidizing agents can be employed, this conversion is a key step in forming the phosphinic acid structure.

The reaction mechanism involves the direct interaction of an oxidizing agent with the phosphorus atom of the phosphine (B1218219) oxide. This process elevates the oxidation state of the phosphorus, leading to the formation of the phosphinic acid. The selection of the oxidant and reaction conditions is crucial to ensure high conversion and to minimize side reactions.

Hydrolysis of Related Phosphorus Halides

Another established method for the synthesis of this compound is the hydrolysis of corresponding phosphorus halides, specifically bis(4-methoxyphenyl)phosphinic chloride. lookchem.com This reaction is a nucleophilic substitution at the phosphorus center, where a water molecule displaces the chloride ion.

The mechanism is initiated by the attack of a water molecule on the electrophilic phosphorus atom of the phosphinic chloride. This is followed by the elimination of a proton and the chloride ion to yield the final phosphinic acid product. The reaction is typically carried out in an aqueous medium or a mixture of organic solvents and water.

Precursor Chemistry and Synthetic Intermediates

The synthesis of this compound relies heavily on the efficient preparation of its key precursor, bis(4-methoxyphenyl)phosphine oxide.

Synthesis of Bis(4-methoxyphenyl)phosphine Oxide

Bis(4-methoxyphenyl)phosphine oxide is a pivotal intermediate in the production of the target phosphinic acid. Several synthetic strategies have been developed for its preparation, with Grignard reagent approaches and phosphonic acid diethyl ester routes being the most common.

The use of Grignard reagents is a versatile method for forming carbon-phosphorus bonds. nih.gov In this approach, a Grignard reagent derived from a methoxy-substituted aryl halide is reacted with a suitable phosphorus-containing electrophile. nih.gov

A common strategy involves the reaction of 4-methoxyphenylmagnesium bromide with a phosphorus source like phosphorus trichloride (B1173362) or a phosphonic dichloride. nih.gov The Grignard reagent, acting as a nucleophile, displaces the halide ions on the phosphorus atom. Subsequent hydrolysis of the reaction intermediate yields bis(4-methoxyphenyl)phosphine oxide. The reaction stoichiometry must be carefully controlled to achieve the desired disubstituted product.

| Reactants | Reagents | Solvent | Conditions | Yield |

| 4-bromoanisole, Magnesium, Phosphorus Trichloride | - | Anhydrous Ether or THF | Low temperature (-10°C to 0°C) | - |

| Chlorodiphenylphosphine, 4-methoxyphenylmagnesium bromide | - | THF | -10°C | 86% nih.gov |

| Dichlorophenylphosphine, 4-methoxyphenylmagnesium bromide | - | THF | -10°C | 76% nih.gov |

Table 1: Examples of Grignard Reagent Approaches

An alternative pathway to bis(4-methoxyphenyl)phosphine oxide involves the use of diethyl phosphite (B83602). researchgate.net This method also utilizes a Grignard reagent, but the phosphorus-containing starting material is different.

The synthesis begins with the reaction of diethyl phosphite with an excess of 4-methoxyphenylmagnesium bromide. researchgate.net The Grignard reagent adds twice to the phosphorus center, displacing the ethoxy groups. An acidic workup is then performed to hydrolyze the resulting intermediate, affording bis(4-methoxyphenyl)phosphine oxide in good yields. One study reported yields of 84-86% for similar secondary phosphine oxides using this method. researchgate.net

| Reactants | Reagents | Solvent | Conditions | Yield |

| Diethyl phosphite, 4-methoxyphenylmagnesium bromide | - | THF | 0-20°C, followed by acidic workup | 84-86% researchgate.net |

Table 2: Phosphonic Acid Diethyl Ester Route

Functionalization Strategies for Arylphosphorus Scaffolds

The synthesis of arylphosphorus compounds often involves the formation of carbon-phosphorus bonds, a process that can be achieved through various methods. One common approach is the reaction of organometallic reagents, such as Grignard reagents, with phosphorus halides. For diarylphosphinic acids like the target compound, an aryl Grignard reagent (e.g., 4-methoxyphenylmagnesium bromide) can be reacted with a suitable phosphorus electrophile.

A general method for synthesizing symmetrical di-substituted phosphinic acids involves the reaction of alkyl phosphites with aryl-magnesium halides to yield crude diarylphosphine oxides, which can then be directly oxidized to the phosphinic acid. kent.ac.uk This method is particularly useful due to the relative accessibility of the starting materials. kent.ac.uk

Furthermore, the functionalization of arylphosphorus scaffolds can be achieved through cross-coupling reactions. Palladium-catalyzed cross-coupling reactions, for instance, have emerged as a powerful tool for forming C–P bonds, allowing for the introduction of various aryl groups onto a phosphorus center.

Derivatization and Chemical Transformations Involving this compound

This compound serves as a versatile precursor for a range of other important organophosphorus compounds. Its chemical transformations are key to accessing phosphonic acid derivatives, phosphine ligands, and dithiophosphinic acids.

Conversion to Phosphonic Acid Derivatives

The conversion of phosphinic acids to phosphonic acid derivatives is a significant transformation in organophosphorus chemistry. While direct esterification of phosphinic acids is generally challenging, they can be converted to more reactive intermediates. semanticscholar.org For instance, phosphinic acids can be transformed into phosphinic chlorides, which are then readily reacted with alcohols to form phosphinate esters. semanticscholar.org

Another approach involves the use of activating agents. Dicyclohexylcarbodiimide (DCC) in the presence of N,N-dimethylaminopyridine (DMAP) can facilitate the esterification of phosphinic acids with alcohols, yielding the corresponding phosphinates in good yields. semanticscholar.org The synthesis of various phosphonate (B1237965) and phosphinate derivatives has been explored through methods like the enantioselective synthesis of α-hydroxyphosphonates and the dihydroxylation of unsaturated phosphonates. nih.gov

Reactions with Thionyl Chloride for Subsequent Phosphine Ligand Synthesis

The reaction of this compound with thionyl chloride (SOCl₂) is a critical step in the synthesis of phosphine ligands. This reaction converts the phosphinic acid into the corresponding phosphinic chloride, bis(4-methoxyphenyl)phosphinic chloride. This chloride is a more reactive species that can then be reduced to the corresponding secondary phosphine, bis(4-methoxyphenyl)phosphine.

A common reducing agent for this conversion is trichlorosilane (B8805176). For example, bis(4-methoxyphenyl)phosphine oxide, a closely related compound, can be reduced to bis(4-methoxyphenyl)phosphine using trichlorosilane in toluene (B28343). prepchem.com This resulting secondary phosphine is a valuable precursor for the synthesis of more complex phosphine ligands, which are widely used in catalysis and coordination chemistry.

Comparative Syntheses of Analogous Dithiophosphinic Acids

The synthesis of dithiophosphinic acids from their corresponding phosphinic acids is another important transformation. This conversion typically involves the reaction of the phosphinic acid with a sulfurating agent. Lawesson's reagent is a commonly used reagent for this purpose, effectively converting the P=O bond of the phosphinic acid into a P=S bond, and the P-OH group into a P-SH group, to yield the dithiophosphinic acid.

These dithiophosphinic acids are valuable ligands in their own right, known for their ability to form stable complexes with a variety of metal ions. Their synthesis from readily available phosphinic acids provides an important route to these useful compounds.

Mechanistic Insights into Synthesis and Transformation Reactions

Understanding the mechanisms behind the synthesis and transformation of this compound is crucial for optimizing reaction conditions and controlling product selectivity. The electronic effects of the substituents on the aryl rings play a significant role in these mechanisms.

Role of Methoxy (B1213986) Substituents on Reaction Selectivity and Yield

The methoxy groups at the para-positions of the phenyl rings in this compound exert a significant electronic influence on the phosphorus center. As electron-donating groups, they increase the electron density on the aromatic rings and, through resonance, can also influence the reactivity of the phosphorus atom.

Catalytic Approaches in Organophosphorus Synthesis

The formation of carbon-phosphorus (C-P) bonds is the cornerstone of organophosphorus chemistry. Catalytic methods, particularly those employing transition metals, have become indispensable for the synthesis of compounds like this compound and its precursors. These approaches offer significant advantages over classical methods, including higher efficiency, greater functional group tolerance, and milder reaction conditions. The primary focus has been on palladium and nickel-catalyzed cross-coupling reactions, which provide powerful and versatile strategies for constructing the diarylphosphinic acid framework. nih.govsigmaaldrich.com

Palladium-Catalyzed C-P Cross-Coupling

Palladium catalysis is a widely utilized and robust method for forming C-P bonds. The synthesis of diarylphosphinic acids or their immediate precursors, such as diarylphosphine oxides, often involves the cross-coupling of aryl halides or triflates with various phosphorus-containing nucleophiles, including secondary phosphine oxides, H-phosphinates, or hypophosphorous acid derivatives. acs.orgthieme-connect.de

A general catalytic system for these transformations typically consists of a palladium(0) or palladium(II) precatalyst, a supporting ligand, and a base in an appropriate solvent. The choice of ligand is critical and often dictates the efficiency and scope of the reaction. Ligands range from bidentate phosphines like Xantphos and dppf to bulky, electron-rich monophosphines such as tri-tert-butylphosphine, which are effective for coupling less reactive aryl chlorides. sigmaaldrich.comnih.gov

The generally accepted mechanism for the palladium-catalyzed coupling of an aryl halide (Ar-X) with a P-H compound, such as a secondary phosphine oxide, is illustrated in the catalytic cycle below. nih.govyoutube.com

Oxidative Addition : A coordinatively unsaturated Pd(0) complex, typically generated in situ, undergoes oxidative addition with the aryl halide to form an Ar-Pd(II)-X species. nih.gov

Coordination and Deprotonation : The P-H compound coordinates to the palladium center. In the presence of a base, the P-H proton is abstracted, forming a phosphinito-palladium(II) complex.

Reductive Elimination : The final step is the reductive elimination of the aryl and phosphinyl groups, which forms the new C-P bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue. youtube.com

For the synthesis of this compound precursors, this methodology could involve the sequential or double coupling of a 4-methoxyphenyl (B3050149) halide with a phosphorus source like an alkyl phosphinate or phosphinic acid itself.

| Catalyst System | Aryl Substrate | P-Reagent | Base | Conditions | Yield (%) | Ref. |

| Pd(OAc)₂ / dppf | Aryl Iodide | Diarylphosphine Oxide | Cs₂CO₃ | Toluene, 110 °C | 85-95 | nih.gov |

| Pd₂(dba)₃ / Xantphos | Aryl Bromide | H-Phosphinate | DBU | Dioxane, 100 °C | 80-92 | thieme-connect.de |

| Pd(OAc)₂ / P(t-Bu)₃ | Aryl Chloride | Secondary Phosphine Oxide | K₃PO₄ | DME, 80 °C | 75-90 | nih.gov |

| PdCl₂(dppf) | Aryl Triflate | Diarylphosphine | Et₃N | DMF, 90 °C | 88-97 | acs.org |

Table 1. Representative Palladium-Catalyzed C-P Coupling Conditions for the Synthesis of Aryl Phosphorus Compounds.

Nickel-Catalyzed C-P Cross-Coupling

As a more earth-abundant and economical alternative to palladium, nickel has emerged as a powerful catalyst for C-P cross-coupling reactions. researchgate.net Nickel-based systems have proven particularly effective for coupling arylboronic acids with various H-phosphorus compounds, including H-phosphites, H-phosphinates, and H-phosphine oxides. nih.gov This provides a complementary and highly efficient route to aryl-phosphorus compounds.

In a key development, an efficient nickel-catalyzed coupling of arylboronic acids with P(O)H compounds was established, offering a general method for synthesizing a wide range of organophosphorus compounds, including triarylphosphine oxides, which are direct precursors to the corresponding phosphinic acids. nih.gov The reaction proceeds in good to excellent yields and represents the first nickel-catalyzed C-P bond formation between these two coupling partners. nih.gov

The synthesis of bis(4-methoxyphenyl)phosphine oxide, a precursor to the target acid, could thus be envisioned by reacting 4-methoxyphenylboronic acid with an appropriate H-phosphinate under nickel catalysis.

| Catalyst | Ligand | Aryl Substrate | P-Reagent | Base | Conditions | Yield (%) | Ref. |

| NiCl₂(dme) | None | Arylboronic Acid | H-Phosphinate | K₂CO₃ | Toluene, 110 °C | 85-98 | nih.gov |

| NiBr₂ | PPh₃ | Aryl Bromide | PPh₃ | N/A | Acetonitrile, 80°C | 70-90 | researchgate.net |

| Ni(acac)₂ | dppf | Aryl Chloride | H-Phosphine Oxide | NaOtBu | Dioxane, 100 °C | 78-91 | nih.gov |

Table 2. Representative Nickel-Catalyzed C-P Coupling Conditions.

These catalytic approaches represent the state-of-the-art in the synthesis of this compound and related organophosphorus compounds, providing efficient, versatile, and scalable routes from readily available precursors.

Coordination Chemistry and Ligand Design Principles of Bis 4 Methoxyphenyl Phosphinic Acid

Synthesis and Structural Elucidation of Metal Phosphinate Complexes

The coordination chemistry of bis(4-methoxyphenyl)phosphinic acid is centered on its deprotonated form, the bis(4-methoxyphenyl)phosphinate anion, which serves as a versatile ligand for a variety of metal ions. Its ability to form stable, well-defined metal complexes, particularly multi-metallic cluster architectures, has been a subject of significant research interest.

The synthesis of alkylzinc phosphinate complexes can be achieved through an organometallic route, for instance, by reacting diethylzinc (B1219324) (ZnEt₂) with this compound. researchgate.net This reaction serves as an accessible pathway to new zinc cluster compounds. imperial.ac.uk The reaction of a 4:6:1 ratio of ZnEt₂, this compound, and water in a solvent like toluene (B28343) or dichloromethane (B109758) (CH₂Cl₂) leads to the quantitative formation of a well-defined zinc-oxo phosphinate cluster. researchgate.net This synthetic approach highlights the role of simple phosphinate ligands in accessing complex inorganic architectures from molecular precursors. imperial.ac.uknih.gov

The use of this compound has been instrumental in the structural elucidation of oxo-zinc phosphinate clusters. researchgate.net A notable example is a complex with the core formula [Zn₄(μ₄-O)(O₂P(C₆H₄OMe)₂)₆], which was fully resolved by single-crystal X-ray diffraction. researchgate.net The structure reveals a tetrahedral [Zn₄O]⁶⁺ core where a central oxygen atom is surrounded by four zinc atoms. researchgate.netrsc.org This core is capped by six bidentate bis(4-methoxyphenyl)phosphinate ligands. researchgate.net

In this architecture, the phosphinate ligands exhibit a delocalized coordination mode, with P-O bond lengths being equal within experimental error. researchgate.net Such Zn₄O cluster motifs are common constructs in coordination chemistry, particularly in the formation of metal-organic frameworks (MOFs). researchgate.net The size of a similar benzoic-acid-based zinc-oxo cluster was determined to be 2.2 nm, which is relevant for applications in advanced lithography. rsc.org These well-defined clusters can serve as molecular precursors in the synthesis of phosphinate-capped zinc oxide nanoparticles. imperial.ac.uknih.gov

Bis(4-methoxyphenyl)phosphinate, acting as an anionic bidentate ligand with two oxygen donor atoms, readily coordinates to a variety of transition metals. While its chemistry with zinc is well-documented, the parent phosphine (B1218219), Bis(4-methoxyphenyl)phosphine (B1312688), coordinates with transition metals like palladium, rhodium, and iridium to form complexes used in catalysis. The phosphinate ligand itself is known to form stable complexes with numerous metals, and its coordination behavior can be compared to that of dithiophosphinate ligands, which feature two sulfur donor atoms.

The primary difference in coordination behavior stems from the nature of the donor atoms, as described by Hard and Soft Acid and Base (HSAB) theory. The oxygen atoms of the phosphinate ligand are 'hard' donors, leading to a preference for hard Lewis acids such as Zn(II), Cr(III), and Fe(III). In contrast, the 'softer' sulfur atoms of dithiophosphinate ligands form more stable complexes with soft Lewis acids like Pd(II), Pt(II), and Cu(I). Both ligand types can form chelate rings with metal ions, but the electronic properties and the M-O versus M-S bond strengths dictate the stability and reactivity of the resulting complexes.

Ligand Attributes and Coordination Modes

The specific attributes of the bis(4-methoxyphenyl)phosphinate ligand, particularly the electronic and steric influence of its substituents, play a crucial role in directing the coordination process and the ultimate structure of the resulting metal complexes.

The methoxy (B1213986) (-OCH₃) groups located at the para-positions of the phenyl rings have a significant electronic influence on the ligand's coordination properties. As strong electron-donating groups, they increase the electron density on the aromatic rings and, through resonance and inductive effects, on the phosphinate functional group. This electronic enhancement makes the oxygen donor atoms more Lewis basic, which can lead to stronger coordination bonds with metal centers and enhance the stability of the resulting metal complexes.

Metal phosphinate systems, particularly those involving zinc-oxo clusters, exhibit fascinating self-assembly phenomena. Studies using ³¹P NMR spectroscopy have shown that during their formation via organometallic routes, various ligated zinc oxo clusters containing different numbers of zinc atoms (e.g., 4, 6, and 11) can interconvert rapidly in solution. researchgate.netimperial.ac.uknih.gov This process is not driven by nucleation kinetics but rather by thermodynamic equilibria, where the clusters self-assemble based on the most stable available structures under the given conditions. imperial.ac.uknih.gov

The self-assembly is governed by intermolecular interactions that direct molecular recognition and establish the supramolecular architecture. nih.gov The nature of the ligand's functional groups plays a critical role. While carboxylate-based zinc-oxo clusters rely on CH–π and π–π interactions for assembly, ligands incorporating hydrogen-bond donors and acceptors can form more complex networks. nih.gov In the case of bis(4-methoxyphenyl)phosphinate clusters, the methoxy groups and phenyl rings can participate in weaker van der Waals and π–π stacking interactions, which, along with the inherent rigidity of the Zn₄O core, guide the formation of ordered supramolecular structures. nih.gov

Application of Metal Phosphinate Complexes in Catalysis

The use of organophosphorus compounds as ligands in transition metal catalysis is a cornerstone of modern synthetic chemistry. Among these, phosphinic acids and their corresponding phosphinate anions have emerged as versatile ligands for a variety of catalytic transformations. Metal complexes derived from this compound are of particular interest due to the unique electronic and steric properties imparted by the methoxy-substituted aryl groups. These complexes find utility in reactions where the phosphinate moiety can act as a supporting ligand, influencing the activity, selectivity, and stability of the metallic center. The application of these complexes often revolves around cross-coupling reactions, hydroformylations, and other transformations where precise control of the metal's coordination sphere is paramount. Furthermore, the phosphinate group can serve as a robust anchor, leading to the development of both homogeneous and heterogeneous catalysts.

The design of effective catalytic systems based on phosphinates, including bis(4-methoxyphenyl)phosphinate, is guided by several key principles that leverage the ligand's structural and electronic attributes. These principles aim to create a tailored coordination environment around the metal center to optimize catalytic performance. rsc.org The strategic design of these catalysts involves a deep understanding of the relationship between the ligand structure and the resulting catalytic activity and selectivity. rsc.org

Key design strategies include:

Electronic Tuning: The electronic properties of the phosphinate ligand are crucial. The presence of electron-donating groups, such as the methoxy groups in this compound, increases the electron density on the phosphorus atom and the coordinating oxygen atoms. This enhanced nucleophilicity can strengthen the metal-ligand bond, stabilizing the catalytic complex. Conversely, electron-withdrawing groups can be used to modulate the Lewis acidity of the metal center, which can be beneficial for reactions involving substrate activation.

Steric Hindrance: The two bulky 4-methoxyphenyl (B3050149) groups create a defined steric environment around the metal center. This steric bulk can be exploited to control the access of substrates to the active site, thereby influencing regioselectivity and enantioselectivity in asymmetric catalysis. The specific arrangement of these bulky substituents dictates the size and shape of the catalytic pocket.

Bite Angle and Flexibility: For chelating or bridging phosphinate ligands, the "bite angle" (the P-M-P or O-M-O angle) is a critical parameter that influences the geometry and stability of the metal complex. The diarylphosphinate structure provides a relatively rigid backbone, which can pre-organize the catalytic center for a specific reaction pathway.

Hemilability: The phosphinate group, with its P=O unit, can exhibit hemilabile behavior. One of the oxygen atoms can coordinate to the metal center, but this bond can be labile, allowing the oxygen to dissociate and open up a coordination site for substrate binding and activation. This "on-off" coordination is a dynamic process that can be essential for completing a catalytic cycle.

Interfacial Engineering: In heterogeneous catalysis, phosphinic acids can be used to anchor metal complexes to a solid support (e.g., silica, titania). sigmaaldrich.comscbt.com The nature of this linkage affects the catalyst's stability, preventing leaching of the metal and facilitating catalyst recovery and reuse. The this compound can act as a surface modifier, influencing the electronic properties of the support material. sigmaaldrich.comscbt.com

The interplay of these design principles allows for the rational development of phosphinate-based catalysts with desired properties.

| Design Principle | Effect on Catalytic System | Relevant Compound Function |

| Electronic Tuning | Modulates the electron density at the metal center, affecting its reactivity and stability. | Electron-donating methoxy groups in this compound enhance the stability of metal complexes. |

| Steric Hindrance | Controls substrate access to the active site, influencing selectivity. | The bulky aryl groups can create a chiral pocket or control regioselectivity. |

| Hemilability | Allows for the creation of a vacant coordination site for substrate activation during the catalytic cycle. | The P=O oxygen can reversibly bind to the metal center. |

| Interfacial Engineering | Anchors the catalyst to a support for heterogeneous applications, enhancing stability and reusability. | Used to treat surfaces of materials like titania films. sigmaaldrich.comscbt.com |

Understanding the reaction mechanism is fundamental to optimizing existing catalysts and developing new ones. Mechanistic studies of catalytic processes mediated by phosphinate ligands reveal the intricate role these ligands play in each elementary step of the catalytic cycle. While specific studies on bis(4-methoxyphenyl)phosphinate complexes are specialized, general mechanisms for phosphine and phosphinate-based catalysts provide significant insight. rsc.orgacs.org

Common mechanistic pathways include:

Oxidative Addition and Reductive Elimination: In many cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), the catalytic cycle involves the metal center shuttling between different oxidation states. acs.org For instance, a Pd(0) complex may undergo oxidative addition with an aryl halide to form a Pd(II) species. The phosphinate ligand stabilizes both the low and high oxidation states of the metal, facilitating this process. The electronic properties of the bis(4-methoxyphenyl)phosphinate ligand are critical in tuning the rates of these steps. Reductive elimination from the Pd(II) complex forms the desired product and regenerates the active Pd(0) catalyst.

Transmetalation: In cross-coupling reactions involving organometallic reagents (e.g., organoborons in Suzuki coupling), a key step is the transfer of an organic group from one metal to the catalytic metal center. The phosphinate ligand can influence the rate and efficiency of this step by modifying the steric and electronic environment of the catalyst.

Nucleophilic Catalysis: In some reactions, the phosphinate itself, or more commonly the parent phosphine, can act as a nucleophilic catalyst. acs.org The process typically involves the initial addition of the phosphorus compound to an electrophilic substrate, creating a reactive zwitterionic intermediate, such as a phosphonium (B103445) enolate or allenoate. acs.org This intermediate then participates in subsequent bond-forming steps.

Radical Pathways: Some transition metal-catalyzed reactions involving phosphinates have been shown to proceed through radical-chain mechanisms. acs.org The metal-phosphinate complex can initiate or participate in single-electron transfer (SET) processes, generating radical intermediates that propagate the reaction. Mechanistic studies, often employing spectroscopic techniques and computational calculations, are essential to distinguish between two-electron (polar) and one-electron (radical) pathways. acs.org

For example, the hydrolysis of phosphinate esters has been studied under acidic and basic conditions, providing fundamental knowledge about the reactivity of the phosphinyl group, which is relevant to its behavior in a catalytic environment. mdpi.com Furthermore, studies on related phosphonate (B1237965) systems show that the interaction between the phosphoryl oxygen and a positively charged region in a catalyst's binding site is a primary determinant of reaction rates. nih.gov This principle is directly applicable to the P=O group in phosphinate complexes during substrate interaction.

| Mechanistic Step | Role of Phosphinate Ligand | Example Reaction Type |

| Oxidative Addition | Stabilizes the higher oxidation state of the metal center; electronic properties tune the reaction rate. | Palladium-catalyzed cross-coupling |

| Reductive Elimination | Facilitates the final bond-forming step and regeneration of the active catalyst. | Suzuki, Heck, Buchwald-Hartwig reactions |

| Transmetalation | Modifies the steric and electronic environment of the metal to control the transfer of organic groups. | Suzuki coupling |

| Substrate Activation | Can act as a hemilabile ligand to open a coordination site for the substrate. | Various catalytic transformations |

Applications of Bis 4 Methoxyphenyl Phosphinic Acid in Advanced Materials Science and Engineering

Interface Modification in Photovoltaic Devices

The efficiency and stability of photovoltaic devices, such as solar cells, are critically dependent on the quality of the interfaces between their constituent layers. Bis(4-methoxyphenyl)phosphinic acid serves as a crucial interfacial engineering agent, improving charge transfer and reducing energy losses at these critical junctions.

In the architecture of Dye-Sensitized Solar Cells (DSSCs), a monolayer of dye molecules is adsorbed onto a wide-bandgap semiconductor, typically titanium dioxide (TiO2), to absorb light. The performance of these cells is highly dependent on the efficiency of electron injection from the excited dye into the semiconductor's conduction band and the suppression of charge recombination.

Table 1: Effect of Surface Treatment on DSSC Performance

| Treatment | Purpose | Impact on Efficiency |

|---|---|---|

| This compound | Passivates TiO2 surface post-dye adsorption | Increases Power Conversion Efficiency (PCE) by reducing charge recombination. scbt.comsigmaaldrich.com |

| No Treatment | Baseline | Standard efficiency, susceptible to higher rates of charge recombination. |

This table provides a simplified, interactive representation of the compound's role in DSSCs.

Perovskite Solar Cells (PSCs) have garnered immense research interest due to their high power conversion efficiencies. However, their long-term stability remains a challenge, often linked to defects at the interface between the perovskite layer and the charge transport layers. Phosphinic and phosphonic acid-based molecules are employed as anchoring groups to create self-assembled monolayers (SAMs) that modify these interfaces. ktu.edumdpi.com

The phosphinic acid group in molecules like this compound can form strong, stable bonds with metal oxide surfaces (e.g., SnO2, TiO2, or ITO) used as electron transport layers. ktu.edumdpi.comresearchgate.net This strong anchoring ability helps to:

Reduce Interfacial Defects: By passivating surface defects, the SAMs suppress non-radiative recombination, a major source of voltage loss in PSCs. mdpi.com

Improve Energy Level Alignment: The SAMs can tune the work function of the electrode, leading to a more favorable energy level alignment for efficient charge extraction and transport. ktu.eduresearchgate.net

Enhance Perovskite Film Quality: The presence of these anchoring groups can influence the crystallization of the perovskite layer deposited on top, leading to improved film quality. mdpi.com

Increase Stability: The strong bond formed by phosphonic and phosphinic acids with the oxide surface is more resistant to hydrolysis compared to other anchoring groups like carboxylic acids, potentially leading to more stable devices. ktu.eduresearchgate.net

Studies comparing different anchoring groups have shown that phosphonic acids form a stronger bond with oxide surfaces than carboxylic acids. mdpi.com Phosphinic acids exhibit an intermediate binding affinity, placing them between carboxylic and phosphonic acids, which allows for sophisticated surface engineering. acs.orgugent.be This tailored interaction is crucial for optimizing the efficiency and operational stability of PSCs.

Nanomaterials Synthesis and Surface Functionalization

The properties of nanomaterials are intrinsically linked to their surface chemistry. Phosphinate ligands, derived from phosphinic acids, are instrumental in both the synthesis of nanocrystals and the post-synthetic modification of their surfaces to impart specific functionalities.

This compound has been utilized as a ligand in the synthesis of phosphinate-coated zinc oxide (ZnO) nanocrystals (NCs). researchgate.net In a specific organometallic approach, alkylzinc phosphinates, prepared from the reaction of a zinc alkyl (like diethylzinc) and this compound, serve as single-source precursors. researchgate.net

The thermal decomposition of these precursors yields monodispersed and quantum-sized ZnO NCs that are inherently coated with the phosphinate ligands. researchgate.net This method offers excellent control over the size of the resulting nanocrystals, which exhibit bright luminescence. The phosphinate coating provides colloidal stability, preventing the aggregation of the nanoparticles and preserving their unique quantum-confined properties. researchgate.net

Table 2: Synthesis of Phosphinate-Coated ZnO Nanocrystals

| Precursor | Phosphinic Acid Used | Resulting Nanocrystal Properties |

|---|---|---|

| Alkylzinc Phosphinate | This compound | Monodispersed, brightly luminescent, quantum-sized ZnO NCs. researchgate.net |

| Alkylzinc Phosphinate | Diphenylphosphinic acid | Monodispersed, brightly luminescent, quantum-sized ZnO NCs. researchgate.net |

This interactive table summarizes the use of various phosphinic acids in creating ZnO nanocrystals.

Phosphinate ligands are highly effective tools for engineering the surfaces of various inorganic materials. Their binding affinity allows for the controlled displacement of other ligands or the functionalization of bare surfaces. acs.orgugent.be

Competitive ligand exchange studies on nanocrystals of hafnia (HfO2), cadmium selenide (CdSe), and zinc sulfide (ZnS) have elucidated the binding strength of phosphinates relative to other common X-type ligands. acs.orgugent.beresearchgate.net The key findings are:

Phosphinate ligands can easily and quantitatively displace carboxylate ligands (e.g., from oleic acid) from the nanocrystal surface. acs.orgugent.be

An equilibrium is established when phosphinates compete with phosphonates, with the phosphonate (B1237965) binding being slightly more favored. acs.orgresearchgate.net

This intermediate binding strength makes phosphinic acids like this compound versatile for post-synthetic surface engineering. acs.orgugent.be They can be used to create robustly functionalized surfaces that are more stable than carboxylate-passivated ones, while still allowing for potential exchange with stronger-binding phosphonates if desired. This tunability is critical for applications ranging from catalysis to biomedical imaging.

Polymeric Materials Development

The incorporation of organophosphorus moieties, including phosphinic acids, into polymer structures can impart a range of valuable properties such as flame retardancy, ion-exchange capabilities, and metal-binding functionalities. Polymer-supported phosphinic acids are a class of materials where the phosphinic acid group is chemically bonded to a polymer backbone. mdpi.com

While direct polymerization of this compound is not a primary application, its chemical structure is relevant to the broader field of phosphinate-containing polymers and coordination polymers like Metal-Organic Frameworks (MOFs). mdpi.comnih.gov The phosphinate group is a versatile linker in the construction of MOFs, where it can coordinate with metal ions to form extended, often porous, network structures. nih.gov

The synthesis of polymer-supported phosphinic acids can be achieved through two main routes:

Functionalization of a pre-existing polymer: A polymer with suitable reactive sites can be chemically modified to introduce phosphinic acid groups. mdpi.com

Polymerization of a phosphinic acid-containing monomer: A monomer containing the phosphinic acid functionality is synthesized and then polymerized. mdpi.com

These functional polymers have significant applications, particularly in separation science for the selective extraction and recovery of metal ions from aqueous solutions. mdpi.com The principles governing the synthesis and application of these materials provide a framework for the potential use of this compound derivatives in the development of novel functional polymeric systems.

Incorporation into Poly(arylene ether)s and Related Polymer Architectures

The integration of phosphorus-containing moieties into poly(arylene ether) (PAE) structures is a key strategy for modifying their properties for advanced applications. While the direct incorporation of this compound as a monomer in traditional PAE synthesis is not commonly documented, the closely related compound, Bis(4-methoxyphenyl)phosphine (B1312688) oxide, serves as a valuable precursor and building block. The phosphine (B1218219) oxide group is typically integrated into the polymer backbone to enhance thermal stability, flame retardancy, and other performance characteristics.

One established method for creating PAEs with phosphorus-containing groups involves the synthesis of polymers with pendant phosphonic acid groups. This process, however, does not directly utilize this compound. Instead, it involves the polymerization of brominated monomers to form a brominated PAE, which is then functionalized. The bromine groups are subsequently converted to phosphonic acid groups through a palladium-catalyzed phosphonation reaction, followed by hydrolysis 20.210.105.

A more direct approach involves the synthesis of monomers that already contain the desired phosphorus group. For instance, poly(arylene ether)s containing phenylphosphine oxide groups have been prepared through the aromatic nucleophilic displacement reaction of a bisphenol containing a phosphine oxide group with an activated aromatic difluoride researchgate.netvt.edu. In a similar vein, Bis(4-methoxyphenyl)phosphine oxide can be synthesized and subsequently used to create monomers for polymerization researchgate.net.

The general scheme for synthesizing poly(arylene ether)s involves the reaction of a bisphenol with an activated dihalide in the presence of a weak base. By employing a bisphenol or a dihalide monomer that contains the Bis(4-methoxyphenyl)phosphine oxide structure, the phosphorus moiety can be strategically placed within the polymer backbone.

| Polymerization Method | Description | Key Reactants |

| Post-polymerization Functionalization | A pre-formed polymer is chemically modified to introduce phosphorus-containing groups. | Brominated poly(arylene ether), Palladium catalyst, Diethylphosphite |

| Direct Polymerization | Monomers containing the phosphorus moiety are used in the polymerization reaction. | Bisphenol with phosphine oxide group, Activated aromatic difluoride, Potassium carbonate |

Impact on Polymer Chemical Structure and Functionality

The incorporation of the Bis(4-methoxyphenyl)phosphine oxide moiety into the chemical structure of poly(arylene ether)s has a significant impact on their functionality and properties. The presence of the phosphorus atom, particularly in the form of a phosphine oxide group, imparts several desirable characteristics to the resulting polymer.

Enhanced Thermal Stability: The introduction of phosphine oxide groups into the polymer backbone generally increases the glass transition temperature (Tg) and the thermal stability of the poly(arylene ether)s vt.edu. This is attributed to the rigid nature of the phosphine oxide group and the strong P=O bond, which contribute to a more thermally robust polymer chain.

Improved Flame Retardancy: One of the most significant functionalities imparted by phosphorus-containing groups is enhanced fire resistance. During combustion, the phosphine oxide moieties can promote the formation of a protective char layer, which insulates the underlying material from the heat source and reduces the release of flammable volatiles vt.edu. This intumescent behavior is a key factor in the improved fire resistance of these materials vt.edu.

Modified Solubility and Processability: The presence of the polar phosphine oxide group can alter the solubility of the poly(arylene ether)s. While they generally remain soluble in common organic solvents, allowing for solution casting of films, the polarity can influence solvent selection. The impact on processability is a balance between the increased Tg and the potential for specific interactions with processing solvents.

| Property | Impact of Bis(4-methoxyphenyl)phosphine oxide Incorporation | Underlying Chemical Rationale |

| Glass Transition Temperature (Tg) | Increase | Increased chain rigidity from the bulky phosphine oxide group. |

| Thermal Stability | Enhanced | High bond energy of the P=O group and the aromatic nature of the polymer. |

| Flame Retardancy | Improved | Promotion of char formation during combustion, acting as a thermal barrier. |

| Solubility | Modified | Introduction of a polar phosphine oxide group affects solvent-polymer interactions. |

| Mechanical Modulus | Increase | Increased stiffness due to the rigid nature of the incorporated moiety. |

Future Research Directions and Emerging Applications

Exploration of Novel, Sustainable Synthetic Pathways for Bis(4-methoxyphenyl)phosphinic Acid

The traditional synthesis of phosphinic acids and their derivatives often involves multi-step processes that utilize expensive and hazardous reagents, such as phosphinic chlorides, and generate significant chemical waste. researchgate.netscispace.com For instance, the classical method of reacting phosphinic chlorides with alcohols or amines requires a solvent and a base to neutralize the hydrochloric acid byproduct. scispace.com In the pursuit of greener and more efficient chemical manufacturing, researchers are actively exploring novel synthetic routes that align with the principles of sustainable chemistry.

Future research into the synthesis of this compound is expected to focus on methods that minimize environmental impact, reduce reaction times, and improve atom economy. Key areas of investigation include:

Microwave-Assisted Synthesis: Microwave (MW) irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times and higher yields. researchgate.net While phosphinic acids are typically resistant to direct esterification under conventional heating, MW conditions have been shown to facilitate this transformation, offering a solvent-free and more atom-efficient alternative. researchgate.netscispace.com A novel approach for a different bis-compound involved a domino Knoevenagel–Michael reaction promoted by microwave irradiation in a natural deep eutectic solvent, achieving a high yield in just 15 minutes compared to 24 hours with conventional heating. mdpi.com Exploring similar MW-assisted protocols for the direct synthesis or derivatization of this compound from readily available precursors is a promising avenue.

Phase Transfer Catalysis (PTC): The combination of phase transfer catalysis with microwave irradiation can enhance the alkylating esterification of phosphinic acids. researchgate.net This method allows for the direct conversion of phosphinic acids into their esters using alkyl halides under solventless conditions, which is both environmentally friendly and efficient. researchgate.net

Catalyst-Free and Solvent-Free Conditions: Developing synthetic methods that eliminate the need for both catalysts and solvents represents a significant goal in green chemistry. rsc.org Research into solid-state reactions or reactions under neat (solvent-free) conditions, potentially activated by mechanical (mechanochemical) or thermal energy, could lead to highly sustainable pathways for producing this compound.

| Method | Traditional Approach | Sustainable Alternative | Key Advantages of Alternative |

| Esterification | Reaction of phosphinic chlorides with alcohols in the presence of a base. scispace.com | Microwave-assisted direct esterification of phosphinic acids. researchgate.net | No solvent required, higher atom efficiency. scispace.com |

| Alkylation | Multi-step processes often involving harsh reagents. | Combined Phase Transfer Catalysis (PTC) and Microwave (MW) irradiation. researchgate.net | Environmentally friendly, efficient for alkyl halides of varying reactivity. researchgate.net |

| General | Use of hazardous solvents and expensive starting materials (e.g., phosphinic chlorides). researchgate.net | Use of natural deep eutectic solvents (NADES) and catalyst-free conditions. mdpi.comrsc.org | Benign and recyclable solvents, reduced waste, simplified purification. mdpi.com |

This table provides a comparative overview of traditional versus emerging sustainable synthetic methodologies relevant to phosphinic acid derivatives.

Advanced Ligand Architectures Derived from this compound for Emerging Transition Metal Catalysis

The field of transition metal catalysis relies heavily on the design of sophisticated ligands that can precisely control the activity, selectivity, and stability of the metal center. prochemonline.com Organophosphorus compounds, particularly phosphines like the Buchwald and YPhos ligands, are renowned for their effectiveness in a wide range of cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and C-N bond formation. sigmaaldrich.comnih.gov this compound serves as a valuable scaffold for the development of novel ligand architectures with tailored electronic and steric properties.

Future research is directed towards modifying the core structure of this compound to create next-generation ligands:

P-Functionalization: The phosphinic acid moiety itself can be transformed into other functional groups, such as phosphinic amides (phosphinamides). These derivatives are considered interesting candidates for coordination chemistry and as building blocks for P-stereogenic phosphines. rsc.org

Aryl Group Modification: The two 4-methoxyphenyl (B3050149) rings provide ample opportunity for functionalization. Introducing different substituents on these rings can fine-tune the ligand's steric bulk and electronic properties, influencing the catalytic cycle. This approach is fundamental to the success of widely used biaryl phosphine (B1218219) ligands. sigmaaldrich.com

Chiral Ligand Synthesis: The development of chiral phosphinic acid catalysts is an emerging area. acs.org By introducing chirality, either at the phosphorus center or on the aryl backbone, derivatives of this compound could be developed for asymmetric catalysis, a critical technology for the synthesis of pharmaceuticals and fine chemicals. For example, chiral C2-symmetric phosphinic acids based on sterically demanding groups have been designed and applied successfully in asymmetric Friedel–Crafts reactions. acs.org

| Ligand Type / Derivative | Potential Application in Catalysis | Rationale / Research Direction |

| Phosphinic Amides | Coordination chemistry, precursors for P-stereogenic phosphines. rsc.org | Conversion of the P-OH group to a P-N bond to create new coordination environments. |

| Functionalized Biaryl Derivatives | Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination cross-coupling reactions. sigmaaldrich.comnih.gov | Modification of the methoxyphenyl rings to control steric and electronic properties of the catalyst. |

| Chiral Phosphinic Acids | Asymmetric Friedel-Crafts reactions, enantioselective synthesis. acs.org | Introduction of chiral elements to induce high enantioselectivity in catalytic transformations. |

| Phosphorinane-based Ligands | General cross-coupling, ketone arylation, aryl amination. nih.govresearchgate.net | Incorporating the phosphorus atom into a heterocyclic ring system to create robust and tunable ligands. |

This table outlines potential advanced ligand architectures derived from this compound and their targeted applications in catalysis.

Expansion into Hybrid Organic-Inorganic Materials Engineering

Hybrid organic-inorganic materials combine the properties of both organic and inorganic components, leading to novel functionalities for applications in electronics, catalysis, and separation. This compound is a prime candidate for use as an organic building block in such materials due to its rigid structure and versatile phosphinic acid functional group.

A significant area of future development is in the engineering of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials constructed from metal ions or clusters linked together by organic molecules. researchgate.net Phosphinic acids are gaining attention as alternatives to the more commonly used carboxylic acids for creating these linkers. nih.govacs.org

Key advantages and research directions include:

Enhanced Stability: The bond between phosphinate groups and trivalent metal centers is often stronger than the corresponding carboxylate bond, resulting in MOFs with greater thermal and chemical stability. researchgate.netacs.orgnih.gov This is crucial for applications in harsh industrial processes or aqueous environments.

Isoreticular Design: The principles of isoreticular chemistry, which allow for the systematic variation of linker length and functionality to control pore size and chemical environment, are applicable to phosphinate-based MOFs. acs.orgnih.gov This enables the rational design of materials with tailored properties for specific applications like gas storage or separation. researchgate.net

Functional Materials: this compound has been used to treat the surface of porphyrin-sensitized titania (TiO₂) films in dye-sensitized solar cells (DSSCs). scbt.comsigmaaldrich.comsigmaaldrich.com This surface modification enhances the efficiency of the solar cell, demonstrating a direct application in hybrid photoactive materials. Future work could explore the integration of this compound into other semiconductor-based devices.

| Hybrid Material Type | Role of this compound | Emerging Application | Key Research Findings |

| Metal-Organic Frameworks (MOFs) | Organic Linker | Gas storage & separation, catalysis. researchgate.net | Phosphinate linkers can form stronger bonds with metal centers than carboxylates, leading to more stable MOFs. researchgate.netacs.org |

| Dye-Sensitized Solar Cells (DSSCs) | Surface Treatment Agent | Enhancing solar cell efficiency. scbt.comsigmaaldrich.com | Treatment of titania films with the compound improves the performance of porphyrin-sensitized solar cells. sigmaaldrich.com |

| Hybrid Nanocomposites | Functional Component / Stabilizer | Novel catalysts, sensors, advanced coatings. | The phosphinic acid group can anchor to inorganic nanoparticles, while the organic portion can be tailored for specific interactions. |

This table summarizes the expanding role of this compound and related phosphinates in the engineering of advanced hybrid materials.

Development of Predictive Computational Models for Phosphinic Acid Reactivity and Design

Computational chemistry and data-driven modeling are transforming chemical research by enabling the in silico design and evaluation of molecules and reactions, saving significant time and resources. nih.govacs.org Developing predictive models for the reactivity and properties of this compound and its derivatives is a critical future research direction.

These computational tools can accelerate discovery in the areas described above:

Modeling Synthetic Reactions: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the outcomes of synthetic reactions. For organophosphorus compounds, models have been created to predict reaction barriers for hydrolysis, demonstrating the feasibility of this approach. sciety.orgresearchgate.net Similar models could predict the yield or selectivity of novel sustainable synthetic pathways for this compound.

Designing Catalysts: Computational screening can be used to design new ligands for catalysis. By calculating the electronic and steric parameters of virtual derivatives of this compound, researchers can identify promising candidates for synthesis and testing. This data-driven approach has been successfully used to develop new chiral phosphoric acid catalysts. acs.org

Simulating Materials Properties: Molecular dynamics (MD) simulations are used to understand the structure and behavior of complex systems like MOFs or molecules at interfaces. researchgate.net Simulations could predict how incorporating this compound as a linker would affect the pore structure and gas adsorption properties of a MOF, or how it orients itself on a semiconductor surface. researchgate.net The development of generic physiologically based kinetic (PBK) models for other organophosphates provides a framework for predicting their behavior in complex systems. nih.govnih.govacs.org

| Modeling Approach | Research Goal | Example Application for this compound |

| Quantum Mechanics (QM) | Calculate electronic structure, reaction energies, and transition states. researchgate.net | Predict the reaction barriers for a proposed sustainable synthetic step. |

| Molecular Dynamics (MD) | Simulate the dynamic behavior of molecules and materials over time. researchgate.net | Model the self-assembly of a MOF containing the phosphinic acid linker to predict its final structure. |

| QSAR / Machine Learning | Correlate molecular structure with experimental outcomes (e.g., reaction yield, catalytic activity). sciety.orgresearchgate.net | Develop a model to predict the catalytic efficiency of new ligands derived from the parent compound in cross-coupling reactions. |

| Dataset Design & Active Learning | Systematically build experimental datasets for robust model training. nih.govacs.org | Design a minimal set of experiments needed to build a reliable model for a specific catalytic reaction. |

This table details the computational modeling techniques being developed and their application to accelerate research and design involving phosphinic acids.

Q & A

Q. What are the optimal synthetic routes for Bis(4-methoxyphenyl)phosphinic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or phosphorylation reactions. For example, phosphorylation of 4-methoxyphenyl groups with phosphinic acid derivatives under anhydrous conditions (e.g., using phosphorus trichloride as a precursor) is common. Key parameters include:

- Temperature : Maintain 80–100°C to avoid side reactions like over-oxidation .

- Solvent : Use polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates .

- Catalysts : Transition-metal catalysts (e.g., Pd or Ni) may enhance regioselectivity in aryl-phosphorus bond formation .

Table 1 : Typical Reaction Conditions and Yields

| Reagent System | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| PCl₃ + 4-MeO-PhOH | THF | 80 | 65–70 | ≥95% |

| Pd(OAc)₂ + Ligand | DMF | 100 | 75–80 | ≥98% |

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- ¹H/³¹P NMR : Verify methoxy group integration (δ 3.8–4.0 ppm for OCH₃) and phosphorus environment (δ 15–25 ppm for phosphinic acid) .

- FT-IR : Confirm P–O–C (1050–1150 cm⁻¹) and P=O (1200–1250 cm⁻¹) stretches .

- HPLC-MS : Assess purity and detect hydrolyzed byproducts (e.g., phosphonic acid derivatives) .

Advanced Research Questions

Q. What mechanistic insights explain contradictory data in the compound’s reactivity under acidic vs. basic conditions?

- Methodological Answer : Under acidic conditions, the phosphinic acid group (–PO(OH)–) acts as a weak acid (pKa ~2–3), enabling electrophilic substitution at the aromatic ring. In contrast, basic conditions deprotonate the –PO(OH)– group, forming a phosphinate anion that directs nucleophilic attacks. Conflicting reactivity reports may arise from:

- pH-dependent tautomerism : Equilibrium between phosphinic acid and phosphinate forms alters reaction pathways .

- Solvent effects : Protic solvents stabilize ionic intermediates, while aprotic solvents favor radical pathways .

Recommendation : Use in situ pH monitoring and DFT calculations to map potential energy surfaces for mechanistic clarity .

Q. How can computational modeling guide the design of this compound derivatives for catalytic applications?

- Methodological Answer : Apply density functional theory (DFT) to:

- Predict electronic properties : Calculate HOMO/LUMO gaps to assess redox activity .

- Optimize ligand geometry : Simulate binding energies with transition metals (e.g., Pd, Ru) for catalysis .

- Screen substituent effects : Modify methoxy groups to tune steric/electronic profiles. For example, replacing 4-OCH₃ with electron-withdrawing groups (e.g., –NO₂) enhances electrophilicity .

Validation : Cross-reference computational results with experimental X-ray crystallography or EXAFS data .

Q. What strategies resolve discrepancies in the compound’s environmental behavior reported in toxicity studies?

- Methodological Answer : Discrepancies may stem from:

- Degradation pathways : Hydrolysis or photolysis rates vary with environmental matrices (e.g., soil vs. aquatic systems) .

- Analytical limitations : Use LC-MS/MS with isotopically labeled analogs to distinguish parent compounds from metabolites .

Framework : Align experimental design with OECD guidelines for persistence/bioaccumulation testing, ensuring pH, temperature, and microbial activity are controlled .

Research Design & Theory Integration

Q. How to integrate this compound into a theoretical framework for flame-retardant material development?

- Methodological Answer : Link to Radical Trapping Theory : The compound’s phosphorus moiety can scavenge free radicals during combustion, reducing flammability.

- Experimental validation : Use pyrolysis-GC/MS to identify phosphorous-containing volatiles that inhibit chain-branching reactions .

- Synergistic additives : Combine with nitrogen-based compounds (e.g., melamine) to enhance char formation .

Q. What experimental designs mitigate batch-to-batch variability in catalytic performance studies?

- Methodological Answer :

- Standardized synthesis protocols : Fix molar ratios, solvent volumes, and purification steps (e.g., recrystallization from ethanol/water) .

- Quality control metrics : Require ≥98% purity (HPLC) and consistent ³¹P NMR chemical shifts (±0.5 ppm) .

- Blind testing : Use third-party labs to validate catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。